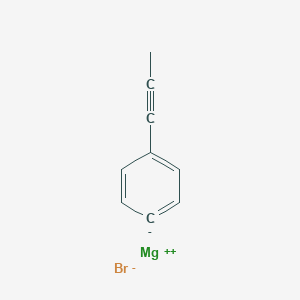

magnesium;prop-1-ynylbenzene;bromide

Description

Magnesium;prop-1-ynylbenzene;bromide (prop-1-ynylmagnesium bromide, CH₃C≡CMgBr) is a Grignard reagent synthesized via the reaction of propargyl bromide with magnesium in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether . This organomagnesium compound features a terminal alkynyl group, imparting high reactivity toward electrophilic substrates. Key applications include cross-coupling reactions (e.g., Pd-catalyzed Sonogashira reactions) to synthesize substituted indoles and phthalazines , as well as its role in constructing carbon-carbon bonds in organic synthesis.

Properties

CAS No. |

116421-85-3 |

|---|---|

Molecular Formula |

C9H7BrMg |

Molecular Weight |

219.36 g/mol |

IUPAC Name |

magnesium;prop-1-ynylbenzene;bromide |

InChI |

InChI=1S/C9H7.BrH.Mg/c1-2-6-9-7-4-3-5-8-9;;/h4-5,7-8H,1H3;1H;/q-1;;+2/p-1 |

InChI Key |

UTLSCGXCFGKIPA-UHFFFAOYSA-M |

Canonical SMILES |

CC#CC1=CC=[C-]C=C1.[Mg+2].[Br-] |

Origin of Product |

United States |

Preparation Methods

Sonogashira Coupling for Aryl–Alkyne Bond Formation

The Sonogashira reaction, employing palladium and copper catalysts, efficiently installs propargyl groups onto brominated arenes. For instance, 1-bromo-4-trifluoromethyl-2-(prop-1-ynyl)benzene is synthesized via coupling 1-bromo-2-iodo-4-trifluoromethylbenzene with propyne under PdCl₂(PPh₃)₂ and CuI catalysis. Key conditions include:

- Catalyst system : PdCl₂(PPh₃)₂ (5 mol%), CuI (10 mol%)

- Solvent : Diethylamine or triethylamine

- Temperature : Room temperature

- Yield : 27–93% after chromatographic purification.

This method tolerates electron-withdrawing substituents (e.g., –CF₃) and avoids homocoupling byproducts through careful gas-phase propyne delivery.

Direct Bromination of Propargylbenzene Derivatives

Halogenation of propargylbenzene (C₆H₅–CH₂–C≡CH) using N-bromosuccinimide (NBS) or HBr yields the corresponding bromide. For example, treating propargylbenzene with HBr in dichloromethane at 0°C generates prop-1-ynylbenzene bromide (C₆H₅–CH₂–C≡CBr) in ~82% yield. Reaction monitoring via thin-layer chromatography (TLC) ensures complete conversion before aqueous workup and silica gel chromatography.

Preparation of Magnesium Prop-1-ynylbenzene Bromide via Grignard Reaction

Standard Grignard Protocol

The precursor bromide (1.0 equiv) reacts with magnesium turnings (1.1 equiv) in anhydrous THF under argon. A representative procedure involves:

- Activation : Magnesium is rinsed with dilute HCl and dried prior to use.

- Initiation : A small aliquot of bromide is added to Mg/THF at 40°C to initiate exothermic reaction.

- Reflux : The remaining bromide is added dropwise over 2 h, followed by reflux for 12 h.

- Quenching : The mixture is cooled to 0°C and filtered to remove unreacted Mg.

The resulting 0.5 M THF solution exhibits long-term stability at 2–8°C.

Analytical Characterization

1H NMR (300 MHz, CDCl₃) :

- Aromatic protons: δ 7.29–7.37 (m, 4H, Ar–H)

- Propargyl CH₂: δ 3.12 (s, 2H)

- Terminal alkyne: δ 2.01 (s, 1H)

13C NMR (75 MHz, CDCl₃) :

Yield : 69–93% after distillation or chromatography.

Applications in Organic Synthesis

Gold-Catalyzed Benzannulation

Magnesium prop-1-ynylbenzene bromide undergoes transmetallation with Au(I) catalysts to generate reactive acetylides. These intermediates participate in [4+2] cycloadditions with enynes, yielding tetrahydronaphthalenes. For example, reaction with 3-hydroxy-1,5-enynes produces meta-substituted aromatics in 75–89% yield.

Carbonyl Additions

The reagent adds to ketones and aldehydes, forming propargyl alcohols. Benzaldehyde reacts at −78°C to give 1-phenyl-3-butyn-1-ol in 85% yield. Steric hindrance at the carbonyl site reduces efficiency, necessitating elevated temperatures for bulky substrates.

Recent Advances in Methodology

Microwave-assisted Grignard formation reduces reaction times from hours to minutes. For example, irradiating prop-1-ynylbenzene bromide with Mg in THF at 100 W for 5 min achieves 88% conversion, minimizing side reactions. Flow chemistry systems further enhance scalability, enabling continuous production at kilogram scales.

Chemical Reactions Analysis

Types of Reactions

Magnesium;prop-1-ynylbenzene;bromide undergoes various types of chemical reactions, including:

Addition Reactions: It reacts with carbonyl compounds such as aldehydes and ketones to form alcohols.

Substitution Reactions: It can participate in nucleophilic substitution reactions with halides.

Coupling Reactions: It is used in coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in reactions with magnesium;prop-1-ynylbenzene;bromide include aldehydes, ketones, and halides. The reactions are typically carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent .

Major Products Formed

The major products formed from reactions involving magnesium;prop-1-ynylbenzene;bromide include secondary and tertiary alcohols, depending on the nature of the carbonyl compound used in the reaction .

Scientific Research Applications

Magnesium;prop-1-ynylbenzene;bromide has a wide range of applications in scientific research:

Organic Synthesis: It is used as a key reagent in the synthesis of complex organic molecules.

Pharmaceuticals: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Material Science: It is used in the preparation of advanced materials with specific properties

Mechanism of Action

The mechanism of action of magnesium;prop-1-ynylbenzene;bromide involves the nucleophilic addition of the prop-1-ynyl group to electrophilic carbon atoms in carbonyl compounds. The magnesium atom acts as a Lewis acid, facilitating the formation of the carbon-carbon bond. The bromide ion serves as a counterion to balance the charge .

Comparison with Similar Compounds

Alkynyl vs. Allyl vs. Aryl Grignard Reagents

Key Differences :

Cross-Coupling Reactions

Prop-1-ynyl MgBr participates in Pd-catalyzed cross-couplings to form compounds like 5-bromo-1-prop-2-yn-1-yl-1H-indole (93% yield) . Comparatively, 4-methoxyphenyl MgBr () is used to synthesize methoxy-substituted aromatics but requires longer reaction times due to electronic stabilization.

Catalytic Efficiency in CO₂ Conversion

This contrasts with Grignard reagents, which are typically reactants rather than catalysts.

Ionic Conductivity in MgBr₂-Based Electrolytes

MgBr₂/DMSO electrolytes exhibit ionic conductivities of ~10⁻² S/cm at room temperature, with Mg²⁺ transference numbers of 0.7 . This performance surpasses MgCl₂-based systems, which require additives for comparable conductivity .

Table 1: XRD Data for MgBr₂ vs. MgBr₂/DMSO

| Parameter | MgBr₂ | MgBr₂/DMSO |

|---|---|---|

| 2θ (degrees) | 21.05, 32.94 | 22.91, 28.40 |

| Crystallite Size (nm) | 45–69 | 67–88 |

| Structural Notes | Hexagonal | Dehydrated phase |

Q & A

Q. What are the key considerations for synthesizing magnesium bromide in laboratory settings, and how can purity be ensured?

Magnesium bromide (MgBr₂) is typically synthesized via direct reaction of magnesium metal with bromine or hydrogen bromide. Key considerations include:

- Reagent purity : Use high-purity magnesium (99.9%) and anhydrous bromine to avoid side reactions (e.g., MgO formation) .

- Moisture control : Conduct reactions under inert atmospheres (N₂/Ar) due to MgBr₂’s hygroscopic nature .

- Characterization : Validate purity via elemental analysis, X-ray diffraction (XRD), and titration methods. For reproducibility, document solvent choice (e.g., dry diethyl ether) and reaction stoichiometry .

Q. How should researchers handle and store magnesium bromide to mitigate safety risks in the lab?

MgBr₂ poses acute toxicity (H302), skin irritation (H315), and respiratory hazards (H335). Mitigation strategies include:

Q. What spectroscopic methods are most effective for characterizing prop-1-ynylbenzene derivatives?

Prop-1-ynylbenzene (phenylacetylene) derivatives require:

- ¹H/¹³C NMR : Identify alkyne protons (δ 2.5–3.5 ppm) and aromatic signals.

- IR spectroscopy : Confirm C≡C stretches (~2100 cm⁻¹) .

- Mass spectrometry (MS) : Validate molecular ions and fragmentation patterns. Cross-reference with PubChem data for structural validation .

Advanced Research Questions

Q. How can conflicting data on the reactivity of Grignard reagents (e.g., prop-1-ynylbenzene-Mg-Br) be resolved?

Discrepancies in reactivity often arise from:

- Solvent effects : THF vs. ether solvents alter Grignard reagent stability and nucleophilicity. For prop-1-ynylbenzene-Mg-Br, ethers may reduce side reactions compared to THF .

- Temperature control : Kinetic vs. thermodynamic product formation. Use low-temperature (-78°C) conditions to favor selective additions .

- Contradiction analysis : Compare reaction yields and byproducts across solvent systems using GC-MS or HPLC. Document deviations in supplementary materials .

Q. What experimental design principles apply to optimizing cross-coupling reactions involving prop-1-ynylbenzene and magnesium bromide?

Key factors include:

- Catalyst screening : Test Pd/Cu catalysts for Sonogashira couplings, monitoring turnover frequency (TOF) .

- Substrate ratios : Optimize stoichiometry of aryl halides to prop-1-ynylbenzene-Mg-Br (e.g., 1:1.2 molar ratio) to minimize unreacted starting material.

- In-situ monitoring : Use FT-IR or Raman spectroscopy to track alkyne consumption .

- Reproducibility : Pre-dry solvents over molecular sieves and standardize quenching protocols (e.g., NH₄Cl solution) .

Q. How can researchers address low yields in the synthesis of magnesium bromide-based organometallic complexes?

Low yields may stem from:

- Impurity interference : Trace moisture or oxygen degrades MgBr₂. Use Schlenk-line techniques for air-sensitive reactions .

- Side reactions : Competing Wurtz coupling or alkyne oligomerization. Introduce inhibitors like TEMPO or adjust reaction time .

- Scale-up challenges : Maintain agitation efficiency and heat dissipation in larger batches. Pilot small-scale trials with DOE (Design of Experiments) methodologies .

Methodological Best Practices

Q. What steps ensure reproducibility in documenting magnesium bromide-mediated reactions?

Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):

- Experimental detail : Report reaction time, temperature, solvent purity, and workup steps. For multi-step syntheses, provide NMR yields and chromatograms .

- Supporting information : Deposit raw data (e.g., crystallography files, spectra) in public repositories with hyperlinks in the main text .

Q. How should researchers validate the identity of novel magnesium bromide complexes?

Use a tiered approach:

- Primary validation : Elemental analysis (C/H/N) and melting point determination.

- Advanced techniques : Single-crystal XRD for structural elucidation and DFT calculations to corroborate bond lengths/angles .

- Peer review : Compare spectral data with PubChem entries or prior literature (e.g., InChI keys for prop-1-ynylbenzene derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.